3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methlpyridin-2(1H)-one
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Overview
Description
3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound that features a benzimidazole moiety linked to a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the benzimidazolylmethyl group.
Coupling with Pyridinone: The alkylated benzimidazole is coupled with a pyridinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazolylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation Products: Various oxidized benzimidazole derivatives.
Reduction Products: Reduced pyridinone derivatives.
Substitution Products: Substituted benzimidazolylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair .
Medicine
In medicinal chemistry, the compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation .
Industry
In the industrial sector, the compound is explored for its use in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with DNA and enzymes. The benzimidazole moiety intercalates into the DNA, disrupting its structure and function . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-benzimidazolyl)ethanol and 2-(2-benzimidazolyl)acetic acid share structural similarities with 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one.
Pyridinone Derivatives: Compounds such as 5-ethyl-6-methyl-2-pyridinone and 5-ethyl-6-methyl-3-pyridinone are structurally related.
Uniqueness
The uniqueness of 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one lies in its combined benzimidazole and pyridinone structures, which confer unique chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
135525-67-6 |
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Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N4O/c1-3-11-8-14(16(21)18-10(11)2)17-9-15-19-12-6-4-5-7-13(12)20-15/h4-8,17H,3,9H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
LLLZHKVKPADXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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